molecular formula C20H16BrClN2O2 B2374632 N-(4-bromo-2-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-72-4

N-(4-bromo-2-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2374632
CAS No.: 941909-72-4
M. Wt: 431.71
InChI Key: HIRPDEXZZDCYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a carboxamide derivative featuring a 1,2-dihydropyridine-2-one core substituted with a 4-bromo-2-methylphenyl group at the N-position and a 2-chlorobenzyl group at the 1-position. Its synthesis typically involves condensation reactions between halogenated anilines and activated pyridinecarboxylic acid derivatives under acidic or basic conditions .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O2/c1-13-11-15(21)8-9-18(13)23-19(25)16-6-4-10-24(20(16)26)12-14-5-2-3-7-17(14)22/h2-11H,12H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRPDEXZZDCYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H16BrClN2O2
  • Molecular Weight : 431.71 g/mol
  • IUPAC Name : N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide

The structure features a dihydropyridine core, which is known for its pharmacological versatility, including activity against various pathogens and potential therapeutic effects in different diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of intermediates such as arylated derivatives through palladium-catalyzed reactions, yielding moderate to high yields (60–85%) of the desired compound .

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against multidrug-resistant strains of Salmonella typhi. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various derivatives of this compound are summarized in the table below:

CompoundMIC (mg/mL)MBC (mg/mL)
Compound 5a50100
Compound 5b2550
Compound 5c12.525
Compound 5d6.2512.5

From the data, it is evident that compound 5d exhibits the highest antibacterial potency, while compound 5a shows the least activity .

Enzyme Inhibition

In addition to its antibacterial effects, studies have indicated that this compound can act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can have implications for treating neurodegenerative diseases such as Alzheimer's disease. The binding affinity and inhibition kinetics are still under investigation to determine the precise mechanisms involved .

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to this compound:

  • Antibacterial Screening : A study evaluated various synthesized derivatives for antibacterial activity against Bacillus subtilis and Escherichia coli, revealing moderate to strong activity across several strains .
  • Docking Studies : Computational studies have been employed to predict the binding interactions between these compounds and target proteins, providing insights into their pharmacological effectiveness .
  • Pharmacological Potential : Other research has highlighted the potential anti-inflammatory and anticancer properties associated with similar dihydropyridine derivatives, suggesting a broader therapeutic application spectrum .

Comparison with Similar Compounds

Core Structure Comparison

The 1,2-dihydropyridine-2-one scaffold is shared among several pharmacologically active compounds. Key analogs include:

Compound Name Substituents Key Features Reference
N-(4-bromo-2-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Bromo-2-methylphenyl, 2-chlorobenzyl High halogen content; planar conformation due to π-conjugation
N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide 3-Chloro-2-methylphenyl Isostructural with bromo analog; similar hydrogen-bonding dimerization
BMS-777607 4-Ethoxy, 4-fluorophenyl, 2-amino-3-chloropyridinyl Selective Met kinase inhibitor; clinical relevance in cancer therapy
4-[1-(2-chloro-benzoyl)-...-benzenesulfonamide (Compound 18) Chlorobenzoyl, sulfonamide Antimicrobial activity; broader heterocyclic system

Electronic and Steric Effects

  • Planarity : The near-planar conformation of the target compound (dihedral angle: 8.38°) facilitates π-π stacking interactions, similar to BMS-777607, which exploits planarity for kinase active-site binding .

Preparation Methods

Synthetic Strategies and Reaction Design

Multi-Step Condensation and Cyclization

The core synthetic approach for this compound involves sequential condensation and cyclization reactions. As observed in structurally analogous pyridinone derivatives, the synthesis typically begins with the formation of a dihydropyridine ring system. A key intermediate, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, is functionalized through amidation and alkylation steps to introduce the 4-bromo-2-methylphenyl and 2-chlorobenzyl substituents.

Critical considerations include:

  • Regioselectivity : Ensuring proper orientation of substituents during ring formation.
  • Halogen compatibility : Managing reactivity of bromine and chlorine atoms under basic/acidic conditions.

Detailed Synthetic Procedures

Stepwise Synthesis Protocol

Formation of Pyridinone Core

The dihydropyridine ring is constructed via a modified Hantzsch synthesis:

  • Reagents :

    • Ethyl acetoacetate (2.0 equiv)
    • Ammonium acetate (1.5 equiv)
    • 2-Chlorobenzaldehyde (1.0 equiv)
    • Glacial acetic acid (solvent)
  • Conditions :

    • Reflux at 120°C for 8 hr under nitrogen atmosphere
    • Yield: 68-72%

Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation followed by cyclocondensation, forming the 2-oxo-1,2-dihydropyridine scaffold.

N-Alkylation with 2-Chlorobenzyl Bromide

The nitrogen atom at position 1 undergoes alkylation:

Parameter Specification
Substrate Pyridinone intermediate
Alkylating Agent 2-Chlorobenzyl bromide (1.2 equiv)
Base K₂CO₃ (2.5 equiv)
Solvent DMF, anhydrous
Temperature 80°C, 6 hr
Yield 85-89%

Key Observation :
Excess base improves selectivity for N-alkylation over O-alkylation.

Amidation with 4-Bromo-2-Methylaniline

The final step employs carbodiimide-mediated coupling:

$$ \text{Pyridinone-3-carboxylic acid} + \text{4-Bromo-2-methylaniline} \xrightarrow{\text{EDC·HCl, HOBt}} \text{Target Compound} $$

Optimized Conditions :

  • EDC·HCl (1.5 equiv), HOBt (1.0 equiv)
  • DCM:DMF (4:1), 0°C → rt, 12 hr
  • Isolated yield: 76%

Process Optimization

Catalytic System Screening

Comparative analysis of coupling agents:

Coupling Agent Yield (%) Purity (HPLC)
EDC/HOBt 76 98.2
DCC/DMAP 68 95.4
CDI 71 97.1

Data adapted from

Solvent Effects on Cyclization

Solvent Dielectric Constant Reaction Time (hr) Yield (%)
Acetic Acid 6.2 8 72
EtOH 24.3 12 58
DMF 36.7 6 81

Polar aprotic solvents accelerate ring closure while minimizing side reactions.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, NH)
  • δ 7.89-7.32 (m, 7H, aromatic)
  • δ 5.04 (s, 2H, CH₂Cl)
  • δ 2.41 (s, 3H, CH₃)

13C NMR (101 MHz, DMSO-d6) :

  • δ 164.2 (C=O)
  • δ 152.1 (C-Br)
  • δ 134.8 (C-Cl)

HRMS (ESI+) :
Calculated for C₂₀H₁₆BrClN₂O₂ [M+H]+: 431.71
Found: 431.7089

Applications and Derivative Synthesis

While biological data for this specific compound remains unpublished, structural analogs demonstrate:

  • Antimicrobial activity : MIC 2-8 μg/mL against Gram-positive pathogens
  • Kinase inhibition : IC₅₀ 0.27-0.57 μM vs. JAK2

Q & A

Basic: What are the optimized synthetic routes for N-(4-bromo-2-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves a multi-step approach starting with 2-chloronicotinic acid and 3-bromo-2-methylaniline. Key steps include:

  • Amide Coupling: Reacting 2-chloronicotinic acid with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid (PTSA) as a catalyst under reflux conditions .
  • Benzylation: Introducing the 2-chlorobenzyl group via nucleophilic substitution or alkylation. Solvents like ethanol or DMSO are critical for solubility, with temperatures maintained at 80–100°C to avoid side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the product with >95% purity.

Yield Optimization:

  • Catalysts: PTSA enhances reaction efficiency by protonating intermediates .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve reaction rates but may require post-reaction neutralization.
  • Temperature Control: Excessive heat (>110°C) leads to decomposition of the dihydropyridine core.

Basic: How is the planar conformation of this compound confirmed, and what structural parameters are critical for its stability?

Methodological Answer:
X-ray crystallography reveals a near-planar conformation due to π-conjugation across the amide bridge and aromatic rings. Key structural insights include:

  • Dihedral Angle: The angle between the 4-bromo-2-methylphenyl and dihydropyridine rings is 8.38° , minimizing steric hindrance .
  • Hydrogen Bonding: Intramolecular N–H⋯O bonds stabilize the keto-amine tautomer (lactam form) over the hydroxy-pyridine tautomer .
  • Crystallographic Data: Centrosymmetric dimers form via intermolecular hydrogen bonds (N–H⋯O, ~2.8 Å), critical for packing stability .

Validation Tools:

  • DFT Calculations: Compare experimental bond lengths (e.g., C=O at 1.22 Å) with theoretical values.
  • Thermogravimetric Analysis (TGA): Assess thermal stability up to 200°C.

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition: Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates (e.g., AMC-labeled peptides). IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial Screening: Use microbroth dilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–). MIC values <25 µg/mL indicate activity .
  • Cytotoxicity: MTT assay on HEK-293 and HeLa cells. Selectivity indices (SI) >10 guide further optimization .

Advanced: How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across analogs?

Methodological Answer:

SubstituentBioactivity Trend (IC₅₀, µM)Key InsightReference
2-Chlorobenzyl 8.2 (MAPK)Enhanced π-stacking with kinase pockets
4-Fluorobenzyl 12.7 (MAPK)Reduced hydrophobicity lowers affinity
3-Nitrobenzyl 23.5 (MAPK)Steric bulk disrupts binding

SAR Strategies:

  • Electrostatic Potential Maps: Identify regions for halogen bonding (e.g., bromine’s σ-hole).
  • Co-crystallization: Resolve binding modes with target proteins (e.g., PDB deposition).

Advanced: What in silico strategies predict metabolite profiles and toxicity risks?

Methodological Answer:

  • Metabolite Prediction: Use GLORYx or BioTransformer to identify Phase I/II metabolites. The 2-chlorobenzyl group is prone to oxidative dehalogenation, generating reactive intermediates .
  • Toxicity Risk Assessment:
    • AMES Test Simulation: Predict mutagenicity via Derek Nexus.
    • hERG Binding: Molecular docking (AutoDock Vina) evaluates cardiotoxicity risks. Scores >–9 kcal/mol indicate high hERG affinity .

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Methodological Answer:
Contradictions often arise from assay conditions or impurity interference. Mitigation steps:

  • Standardized Protocols: Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. PBS).
  • HPLC-Purity Correlation: Re-test compounds with ≥98% purity (e.g., impurities <2% reduce false positives) .
  • Kinetic Analysis: Determine Ki values under steady-state conditions to distinguish competitive vs. non-competitive inhibition .

Advanced: What analytical methods characterize degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation: Expose to 0.1N HCl (40°C, 24h), 0.1N NaOH (RT, 6h), and 3% H2O2 (RT, 8h).
  • LC-HRMS: Identify major degradants (e.g., hydrolyzed amide bond or oxidized dihydropyridine ring) .
  • Stability-Indicating Methods: Develop HPLC methods (C18 column, 0.1% TFA/ACN gradient) with resolution >2.0 between peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.